![molecular formula C8H13ClN2O3 B2904152 Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride CAS No. 2413900-77-1](/img/structure/B2904152.png)
Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride
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Overview
Description
Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride is likely a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The presence of the 3-aminopropyl group suggests that this compound has an amino group attached to a three-carbon chain. The methyl ester and hydrochloride groups suggest that this compound is a salt of a carboxylic acid .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, amines can react with carboxylic acids or esters to form amides .Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered oxazole ring with various substituents. The 3-aminopropyl group would be attached to one of the carbon atoms in the ring, and the methyl ester would be attached to the carboxylate group .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the amino group might make this compound a good nucleophile, able to donate a pair of electrons to an electrophile .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride and its derivatives have been synthesized and studied using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. These compounds have shown a significant decrease in susceptibility to acetylation compared to similar triazole derivatives. Their acetylation reactions and the structural, spectroscopic, and conformational characteristics have been thoroughly investigated (Dzygiel et al., 2004).
Applications in Catalysis
- Bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been used for Pd-catalyzed C(sp3)-H bond activation in primary amine compounds. This research has led to the efficient synthesis of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).
Antimycobacterial Compounds
- The structural, vibrational, natural bond orbital, and quantum chemical analysis of certain antimycobacterial compounds involving oxazole-4-carbohydrazide derivatives have been performed. These compounds have shown promising antimycobacterial activity against specific strains and are considered potential candidates for new classes of antimycobacterial drugs (Wojciechowski & Płoszaj, 2020).
Novel Amino Acid-like Building Blocks
- Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are novel heterocyclic amino acid-like building blocks, have been synthesized. These compounds could be important in the development of new drugs or biologically active molecules (Bruzgulienė et al., 2022).
Corrosion Inhibition
- Certain triazole derivatives, including 5-amino-1,2,4-triazole, have been studied for their efficiency in inhibiting mild steel corrosion in acidic solutions. These studies contribute to the understanding of corrosion inhibition mechanisms and the development of more effective corrosion inhibitors (Hassan et al., 2007).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as spermidine, a polyamine formed from putrescine, have been found to interact with various targets including the beta-1 adrenergic receptor, beta-2 adrenergic receptor, thioredoxin reductase 1, cytoplasmic, and gentamicin 3’-acetyltransferase .
Biochemical Pathways
Related compounds like spermidine are involved in several metabolic pathways, including cystathionine beta-synthase deficiency, methionine metabolism, methionine adenosyltransferase deficiency, and spermidine and spermine biosynthesis .
Pharmacokinetics
Similar compounds such as n-(3-aminopropyl)methacrylamide hydrochloride have been found to have a melting point of 123-128 °c , which may impact its bioavailability.
Result of Action
Related compounds like spermidine are known to stabilize some membranes and nucleic acid structures .
Action Environment
The action, efficacy, and stability of Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride can be influenced by various environmental factors. For instance, pH values can impact the stability of similar compounds . More research is needed to fully understand the environmental influences on this compound.
properties
IUPAC Name |
methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-12-8(11)7-5-6(13-10-7)3-2-4-9;/h5H,2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNUPSATUJUJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride |
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